Serdemetan - 881202-16-0

Serdemetan

Catalog Number: EVT-2776142
CAS Number: 881202-16-0
Molecular Formula: C21H22Cl2N4
Molecular Weight: 401.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serdemetan has been used in trials studying the treatment of Neoplasms.
Serdemetan is an orally bioavailable HDM2 antagonist with potential antineoplastic activity. Serdemetan inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. HDM2 (human homolog of double minute 2), a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.
Overview

Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative developed primarily as an activator of the tumor suppressor protein p53. It was initially characterized based on its ability to induce p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. Serdemetan has shown promising activity against various cancer types, particularly those with wild-type and mutant p53. This compound has been evaluated in clinical settings for its safety, tolerability, and pharmacokinetic profiles in patients with advanced solid tumors.

Source and Classification

Serdemetan is classified as a small molecule drug and is derived from tryptamine, a compound known for its role in various biological functions. The drug was developed by Johnson & Johnson Pharmaceutical Research and has undergone extensive preclinical and clinical testing to assess its efficacy and safety profile. Its development aligns with ongoing research efforts to target proteins that are often considered "undruggable," particularly those involved in cancer pathways.

Synthesis Analysis

The synthesis of Serdemetan involves several steps, utilizing various chemical reactions to construct its molecular framework. The initial synthesis is based on the reaction of tryptamine derivatives with specific reagents to form the desired compound.

Methods and Technical Details

  1. Starting Material: The synthesis begins with commercially available tryptamine or its derivatives.
  2. Reagents: Key reagents include formaldehyde and potassium carbonate, which are used to modify the tryptamine structure.
  3. Reaction Conditions: The reactions typically require controlled conditions such as temperature and pH adjustments to ensure the formation of the desired intermediates.
  4. Isolation of Intermediates: Various intermediates are formed during the synthesis, which may require purification steps like crystallization or chromatography before proceeding to the next stage.

The detailed synthetic route can involve multiple reaction steps, including alkylation and cyclization processes that lead to the final Serdemetan compound .

Molecular Structure Analysis

Serdemetan's molecular structure is characterized by its complex arrangement of atoms that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₁₄H₁₈N₂O
  • Molecular Weight: Approximately 230.3 g/mol
  • Structure Features: The structure includes a tryptamine backbone with specific functional groups that enhance its interaction with biological targets such as p53.

The three-dimensional conformation of Serdemetan can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding sites.

Chemical Reactions Analysis

Serdemetan undergoes several chemical reactions that are critical for its activity in biological systems.

Reactions and Technical Details

  1. Induction of p53: Serdemetan acts by stabilizing p53 through inhibition of its degradation by HDM2 (human double minute 2 homolog), leading to increased levels of p53 in cells.
  2. Apoptosis Induction: In various cancer cell lines, Serdemetan has been shown to induce apoptosis through activation of p53-dependent pathways.
  3. Pharmacokinetics: Upon administration, Serdemetan exhibits dose-proportional pharmacokinetics, with rapid absorption and a maximum plasma concentration achieved shortly after dosing .
Mechanism of Action

The mechanism through which Serdemetan exerts its effects involves several key processes:

Process and Data

  1. Inhibition of HDM2: By preventing the association between HDM2 and p53, Serdemetan stabilizes p53 levels within the cell.
  2. Activation of Tumor Suppressor Pathways: Increased p53 leads to activation of downstream targets involved in cell cycle arrest and apoptosis.
  3. Clinical Evidence: Clinical studies have demonstrated dose-dependent induction of p53 in tumor biopsies from patients receiving Serdemetan .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Serdemetan is essential for evaluating its potential applications.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various conditions (light, temperature) is important for formulation development.
  • Reactivity: The presence of specific functional groups makes it reactive under certain conditions, allowing for further modifications if needed.
Applications

Serdemetan has significant potential applications in cancer therapy:

  • Cancer Treatment: It is primarily investigated for treating solid tumors, particularly those expressing mutant forms of p53 or exhibiting resistance to conventional therapies.
  • Research Tool: As a potent activator of p53, it serves as a valuable tool for studying p53-related pathways in cancer biology.
Introduction to Serdemetan in Oncological Research

Discovery and Development of Serdemetan as a Novel Tryptamine Derivative

Serdemetan was discovered and optimized through Johnson & Johnson Pharmaceutical Research and Development's comprehensive drug development program. The compound was rationally designed to target the MDM2-p53 protein-protein interaction, a critical regulatory node in cancer cell survival. Structural characterization revealed Serdemetan as a tryptamine derivative featuring:

Table 1: Chemical Profile of Serdemetan

PropertyDescription
Chemical Name1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine
Molecular FormulaC₂₁H₂₀N₄
Molecular Weight328.41 g/mol
CAS Registry Number881202-45-5
Primary TargetMouse Double Minute 2 (MDM2)

The molecular architecture of Serdemetan incorporates an indole ethylamine backbone connected to a diphenylamine scaffold, enabling specific engagement with MDM2's p53-binding pocket. This design was strategically conceived to mimic the critical tripeptide motif (Phe19, Trp23, Leu26) of p53 that inserts into the MDM2 hydrophobic cleft. Initial development focused on optimizing pharmacokinetic properties for oral bioavailability while maintaining high binding specificity. The compound progressed to Phase I clinical trials based on its compelling preclinical activity across diverse cancer models, including hematologic malignancies and solid tumors [5] [6] [9].

Pharmacological Profile: Antiproliferative and Radiosensitizing Properties

Serdemetan demonstrates broad-spectrum antiproliferative activity against numerous cancer cell lines, with particular potency in models retaining wild-type p53 function:

Table 2: Antiproliferative and Radiosensitizing Effects of Serdemetan

Cell Linep53 StatusAntiproliferative IC₅₀ (μM)Radiosensitization (SER/DEF)
H460 (lung cancer)Wild-type3.91.18 (SER), 1.9 (DEF in vivo)
A549 (lung cancer)Wild-type8.71.36 (SER), 1.6 (DEF in vivo)
p53-WT HCT116 (colon)Wild-type0.97Significant at 0.5μM
p53-null HCT116 (colon)Null7.74Minimal effect
HMEC-1 (endothelial)N/A7.01Inhibited tube formation

The compound's radiosensitizing capability represents a particularly promising therapeutic dimension. At submicromolar concentrations (0.25-5μM), Serdemetan significantly enhanced radiation-induced clonogenic inhibition in vitro. In H460 and A549 cells, it increased radiation sensitivity by reducing post-irradiation survival fractions through mechanisms involving G2/M cell cycle arrest. This cellular arrest provides an extended window for radiation-induced DNA damage fixation. In vivo validation demonstrated that oral administration (50 mg/kg twice weekly) significantly enhanced radiation-induced tumor growth delay in xenograft models, with dose enhancement factors of 1.9 and 1.6 for H460 and A549 tumors, respectively. Beyond direct tumor cell effects, Serdemetan inhibited critical radiation-induced angiogenic processes in endothelial cells (HMEC-1), including capillary tube formation and migration at concentrations of 5-20μM, suggesting multifaceted mechanisms underlying its radiosensitization potential [1] [7] [9].

Initial Hypotheses on Mechanism: Mdm2-p53 Interaction and Proteasomal Inhibition

The primary mechanistic hypothesis guiding Serdemetan's development centered on disrupting the MDM2-p53 interaction. MDM2 functions as a principal negative regulator of p53 by:

  • Directly binding p53's transactivation domain
  • Facilitating nuclear export of p53
  • Acting as an E3 ubiquitin ligase for p53 polyubiquitination and proteasomal degradation

Initial studies proposed that Serdemetan would block this interaction, thereby stabilizing and activating p53. This hypothesis gained support from observations of dose-dependent p53 accumulation in multiple wild-type p53 cancer cell lines (H460, A549, U87MG) following Serdemetan treatment. However, subsequent investigations revealed unexpected complexities:

  • Unlike classical MDM2-p53 disruptors (e.g., Nutlin-3), Serdemetan did not consistently induce canonical p53 transcriptional targets like p21 across all cell types [2] [5]
  • In glioblastoma models (U87MG, SF767, U373), the compound decreased hypoxia-inducible factor 1 alpha (HIF1α) protein levels independent of p53 status [2]
  • Proteasome inhibition studies with MG132 demonstrated that Serdemetan prevented HIF1α stabilization normally induced by hypoxia, suggesting interference with MDM2's ubiquitin ligase activity beyond p53 regulation [2]

These findings led to an expanded mechanistic model where Serdemetan functions as an MDM2 ubiquitin ligase antagonist, blocking client protein recognition and/or ubiquitination. This model explains downstream effects on multiple MDM2 client proteins:

  • p53 stabilization: Observed in wild-type p53 cells but with variable transcriptional outcomes
  • HIF1α destabilization: Reduced nuclear accumulation under hypoxia, decreasing VEGF and glycolytic enzymes (enolase, PGK1/2, GLUT1)
  • Disruption of glycolytic metabolism: Particularly evident under hypoxic conditions in glioblastoma models, contributing to antiproliferative effects regardless of p53 functionality [2] [5] [8]

The emerging paradigm positions Serdemetan not merely as an MDM2-p53 disruptor, but as a broader modulator of MDM2's E3 ubiquitin ligase activity, affecting multiple oncogenic client proteins and pathways central to cancer cell survival and adaptation [2] [5] [8].

Properties

CAS Number

881202-16-0

Product Name

Serdemetan

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine

Molecular Formula

C21H22Cl2N4

Molecular Weight

401.34

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)

InChI Key

DVFXABLZWONTKS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.